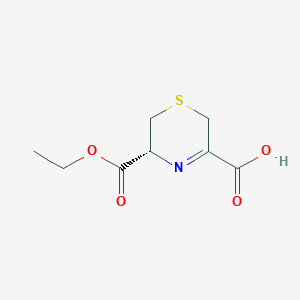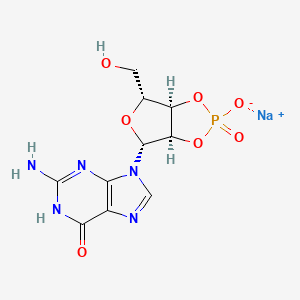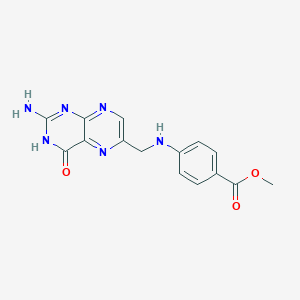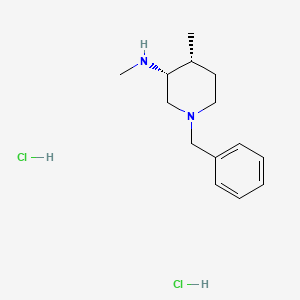
NAADP-AM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester (NAADP-AM) is a cell-permeant analog of nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP is a potent calcium-mobilizing second messenger involved in various cellular processes. This compound facilitates the study of NAADP-mediated calcium signaling by allowing the compound to enter cells more easily .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves the esterification of nicotinic acid adenine dinucleotide phosphate with acetoxymethyl groups. This modification enhances the compound’s cell permeability. The reaction typically involves the use of protecting groups and specific reaction conditions to ensure the stability and efficiency of the esterification process .
Industrial Production Methods
Industrial production of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. Upon entering the cell, esterases cleave the acetoxymethyl groups, releasing the active nicotinic acid adenine dinucleotide phosphate .
Common Reagents and Conditions
The hydrolysis of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is facilitated by cellular esterases under physiological conditions. The reaction does not require additional reagents as it relies on the enzymatic activity within the cell .
Major Products
The primary product of the hydrolysis reaction is nicotinic acid adenine dinucleotide phosphate, which then participates in calcium signaling pathways within the cell .
Applications De Recherche Scientifique
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is widely used in scientific research to study calcium signaling pathways. Its applications include:
Chemistry: Investigating the role of nicotinic acid adenine dinucleotide phosphate in various chemical reactions and processes.
Biology: Studying calcium signaling in different cell types, including lymphocytes and cardiac mesenchymal stromal cells
Medicine: Exploring the potential therapeutic applications of modulating nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in diseases such as cardiac disorders and immune-related conditions
Mécanisme D'action
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester exerts its effects by releasing nicotinic acid adenine dinucleotide phosphate upon hydrolysis by cellular esterases. Nicotinic acid adenine dinucleotide phosphate then binds to its receptors, such as two-pore channels (TPC1 and TPC2), on endo-lysosomal stores, triggering the release of calcium ions. This calcium release can be further amplified by the endoplasmic reticulum through calcium-induced calcium release mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic acid adenine dinucleotide phosphate: The parent compound of nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester, involved in calcium signaling.
Cyclic adenosine diphosphate ribose (cADPR): Another calcium-mobilizing second messenger with distinct signaling pathways.
Inositol trisphosphate (IP3): A well-known calcium-mobilizing second messenger that operates through different receptors and mechanisms.
Uniqueness
Nicotinic acid adenine dinucleotide phosphate acetoxymethyl ester is unique due to its cell-permeant nature, allowing it to bypass the challenges associated with delivering nicotinic acid adenine dinucleotide phosphate into cells. This property makes it a valuable tool for studying nicotinic acid adenine dinucleotide phosphate-mediated calcium signaling in various biological systems .
Propriétés
Numéro CAS |
1115066-04-0 |
|---|---|
Formule moléculaire |
C₃₃H₄₄N₆O₂₆P₃ |
Poids moléculaire |
1033.65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)


![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
